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Compound of Interest

Compound Name: Bromoacetamido-PEG3-C2-Boc

Cat. No.: B606374 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the

Bromoacetamido-PEG3-C2-Boc linker, a crucial component in the development of Proteolysis

Targeting Chimeras (PROTACs). This bifunctional linker, featuring a bromoacetamide warhead

and a Boc-protected amine, facilitates the conjugation of a target protein ligand and an E3

ligase ligand. This guide details the synthetic pathway, experimental protocols, and relevant

characterization data.

Synthetic Pathway Overview
The synthesis of Bromoacetamido-PEG3-C2-Boc is a two-step process. The first step

involves the selective mono-Boc protection of the commercially available 1,11-diamino-3,6,9-

trioxaundecane. This is followed by the bromoacetylation of the remaining free amine to yield

the final product.

1,11-Diamino-3,6,9-trioxaundecane Di-tert-butyl dicarbonate (Boc)2O
HCl, 50% aq. Methanol

tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate
(NH2-PEG3-C2-NH-Boc)

Bromoacetyl bromide or
Bromoacetic anhydride

DIPEA, DCM

 Step 1:
Mono-Boc Protection 

Bromoacetamido-PEG3-C2-Boc linker
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Caption: Overall synthetic scheme for Bromoacetamido-PEG3-C2-Boc linker.
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Experimental Protocols
Step 1: Synthesis of tert-butyl (2-(2-(2-(2-
aminoethoxy)ethoxy)ethoxy)ethyl)carbamate (NH2-
PEG3-C2-NH-Boc)
This procedure is adapted from the general method for mono-Boc protection of diamines

reported by Ha et al.[1]

Materials:

1,11-Diamino-3,6,9-trioxaundecane

Hydrochloric acid (HCl)

Methanol (MeOH)

Di-tert-butyl dicarbonate ((Boc)₂O)

Sodium hydroxide (NaOH)

Dichloromethane (CH₂Cl₂)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a solution of 1,11-diamino-3,6,9-trioxaundecane (1 equivalent) in 50% aqueous methanol,

1 equivalent of hydrogen chloride is added. The solution is stirred for 30 minutes to achieve

equilibrium, forming the mono-HCl salt of the diamine.

One equivalent of di-tert-butyl dicarbonate ((Boc)₂O) is then added to the solution. The

reaction mixture is stirred at room temperature until the reaction is complete (monitored by

TLC).

Upon completion, the methanol is removed under reduced pressure.
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The aqueous residue is washed with diethyl ether to remove any unreacted diamine.

The aqueous layer is then basified with a 2N NaOH solution to deprotonate the remaining

ammonium salt.

The product is extracted with dichloromethane.

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and

concentrated in vacuo to yield the mono-Boc protected product as an oil.

Parameter Value Reference

Starting Material
1,11-Diamino-3,6,9-

trioxaundecane

Reagents (Boc)₂O, HCl [1]

Solvent 50% aq. Methanol [1]

Typical Yield 87-95% [1]

Purity >97% (by HPLC) [1]

Characterization
¹H NMR, ¹³C NMR, Mass

Spec.
[1]

Step 2: Synthesis of Bromoacetamido-PEG3-C2-Boc
Linker
This is a general protocol for bromoacetylation of a primary amine.

Materials:

tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate

Bromoacetyl bromide or Bromoacetic anhydride

N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolve tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate (1 equivalent) in

anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

Cool the solution to 0 °C in an ice bath.

Add N,N-Diisopropylethylamine (1.1-1.5 equivalents) to the solution.

Slowly add a solution of bromoacetyl bromide or bromoacetic anhydride (1.0-1.2 equivalents)

in anhydrous dichloromethane to the reaction mixture.

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. The

reaction progress is monitored by TLC.

Once the reaction is complete, quench the reaction by adding saturated aqueous sodium

bicarbonate.

Separate the organic layer and wash it sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

The crude product is purified by column chromatography on silica gel.
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Parameter Typical Conditions

Starting Material NH2-PEG3-C2-NH-Boc

Reagents Bromoacetyl bromide, DIPEA

Solvent Anhydrous Dichloromethane

Reaction Temperature 0 °C to Room Temperature

Purification Silica Gel Column Chromatography

Characterization Data
For tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate:

¹H NMR (200 MHz, CDCl₃): δ 1.46 (s, 9H), 1.93 (br s, 2H), 2.60 (br s, 2H), 2.94–3.11 (m,

2H), 3.20–3.41 (m, 8H), 5.40 (br s, 1H).[1]

¹³C NMR (CDCl₃, 50.3 MHz): δ 28.3, 40.2, 41.4, 70.7, 73.0, 78.7, 156.0.[1]

MS (FAB): m/z = 248.2 (MH⁺).[1]

For Bromoacetamido-PEG3-C2-Boc Linker (Expected):

¹H NMR: Appearance of a singlet for the bromoacetyl methylene protons (Br-CH₂-C=O)

around δ 3.8-4.0 ppm. The other peaks corresponding to the PEG chain and Boc group will

be present, with potential shifts in the protons adjacent to the newly formed amide bond.

Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the

final product would be expected.

Experimental Workflow and Logic
The synthesis is designed for efficiency and selectivity.
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Step 1: Mono-Boc Protection

Step 2: Bromoacetylation

Start with Diamine

Form Mono-HCl Salt
(Differentiates amines)

React with (Boc)2O
(Protects free amine)

Aqueous Workup
& Extraction

Isolate Intermediate:
NH2-PEG3-C2-NH-Boc

Start with Intermediate

Proceed to next step

Dissolve in aprotic solvent
with base (DIPEA)

Add Bromoacetylating Agent
(Forms amide bond)

Quench and Aqueous Workup

Column Chromatography

Final Product:
Bromoacetamido-PEG3-C2-Boc
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Caption: Logical workflow for the two-step synthesis.
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This guide provides a foundational understanding and practical protocols for the synthesis of

the Bromoacetamido-PEG3-C2-Boc linker. Researchers should always adhere to standard

laboratory safety practices and may need to optimize the described conditions for their specific

experimental setup.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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